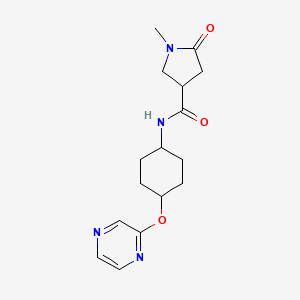

1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-20-10-11(8-15(20)21)16(22)19-12-2-4-13(5-3-12)23-14-9-17-6-7-18-14/h6-7,9,11-13H,2-5,8,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBPAONJDOIIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide typically begins with the formation of the pyrrolidine core through a cyclization reaction. The subsequent introduction of the methyl and oxo groups can be achieved via selective alkylation and oxidation reactions. The pyrazin-2-yloxy group is often incorporated via nucleophilic substitution, targeting a pre-functionalized intermediate.

Industrial Production Methods: : Industrially, the synthesis leverages scalable reaction conditions, such as the use of robust catalysts for cyclization and selective oxidizing agents. Solvent choice, reaction temperature, and pressure are optimized for high yield and purity.

Types of Reactions

Oxidation: : The compound can undergo oxidation to modify functional groups, such as converting hydroxyl groups to ketones or aldehydes.

Reduction: : Reduction reactions can be used to convert carbonyl groups into alcohols, typically involving reagents like sodium borohydride.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, where the pyrazinyl group can be substituted with various substituents to alter the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituting agents: : Alkyl halides, acid chlorides.

Major Products

From oxidation: : Formation of various oxidized derivatives, like ketones and aldehydes.

From reduction: : Conversion to corresponding alcohols.

From substitution: : Diverse derivatives with substituted pyrazinyl groups.

Scientific Research Applications

The compound 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide, with the CAS number 2034194-67-5, is a synthetic organic molecule that has applications in pharmaceutical research, organic synthesis, and biological studies .

Chemical Structure and Properties

This compound features a pyrrolidine backbone substituted with a pyrimidine moiety and a cyclohexyl group. The molecular formula is C16H22N4O3 .

Scientific Research Applications

This compound is employed in various scientific research fields:

- Chemistry It serves as a precursor for synthesizing more complex molecules.

- Biology It is studied for its interactions with enzymes and proteins and its potential as a bioactive molecule.

- Medicine It is investigated for therapeutic potential, particularly in targeting specific biochemical pathways.

- Industry It is utilized in the development of new materials and as a reagent in organic synthesis.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and pathways involved in disease processes. Studies have demonstrated that derivatives of similar compounds possess antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed effective inhibition against respiratory syncytial virus (RSV).

Chemical Reactions

This compound undergoes several types of chemical reactions including:

- Oxidation: The oxo group can be targeted for further oxidation reactions.

- Reduction: The compound can undergo reductive reactions, particularly at the pyrimidinyl and cyclohexyl moieties.

- Substitution: Both nucleophilic and electrophilic substitution reactions are feasible.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic or physiological responses.

Molecular Targets and Pathways

Enzymes: : Inhibition or activation of enzyme activity can alter metabolic pathways.

Receptors: : Binding to cell surface or nuclear receptors can initiate signaling cascades.

Nucleic Acids: : Interaction with DNA or RNA can influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and chemical profile of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide, the following structurally analogous compounds are analyzed:

1-Acetyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperidine-4-carboxamide (CAS: 2034395-70-3)

- Structural Differences : Replaces the pyrrolidine ring with a piperidine ring and introduces an acetyl group at position 1.

- Key Properties: Molecular weight: 346.4 g/mol (vs. ~350–360 g/mol for the target compound).

- Functional Impact: The acetyl group could enhance metabolic stability but reduce hydrogen-bond donor capacity compared to the methyl-ketone system in the target compound.

1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-pyrrolidine-3-carboxamide (CAS: 847239-68-3)

- Structural Differences : Substitutes the pyrazine-cyclohexyl group with a simple cyclohexyl and 3-methylphenyl group.

- Key Properties :

- Functional Impact : The lack of pyrazine eliminates π-π stacking interactions, which are critical for target engagement in the original compound.

1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (CAS: 887675-09-4)

- Structural Differences : Features a chloro-methylphenyl substituent and a thiadiazole ring instead of the pyrazine-cyclohexyl group.

- Key Properties: Molecular weight: 336.8 g/mol.

- Functional Impact : The chlorine atom increases lipophilicity (higher logP), which may improve membrane permeability but risk off-target effects.

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)

- Structural Differences : Replaces the pyrazine-cyclohexyl group with a fluorophenyl and pyridinyl moiety.

- Key Properties :

- Functional Impact : The pyridine ring offers distinct hydrogen-bonding patterns compared to pyrazine, which could shift target selectivity.

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS: 1144493-81-1)

- Structural Differences : Incorporates a coumarin (2-oxo-chromenyl) substituent.

- Key Properties :

- Functional Impact : The bulky aromatic group may reduce blood-brain barrier penetration compared to the target compound.

Research Findings and Implications

- Stereochemistry: The (1r,4r)-cyclohexyl configuration in the target compound optimizes spatial orientation for target binding, a feature absent in non-stereospecific analogs .

- Pyrazine vs. Heterocycles : Pyrazine’s dual nitrogen atoms enable stronger π-π and hydrogen-bond interactions compared to thiadiazole or pyridine, suggesting superior target affinity in the original compound .

- Pharmacokinetics : Compounds with smaller substituents (e.g., acetyl, fluorine) exhibit better solubility, whereas bulkier groups (e.g., coumarin) trade bioavailability for specialized applications .

Biological Activity

1-Methyl-5-oxo-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a complex synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃ |

| Molecular Weight | 318.37 g/mol |

| CAS Number | 2034194-67-5 |

The structure includes a pyrrolidine core, a cyclohexyl ring, and a pyrazinyl moiety, which may contribute to its biological activity by interacting with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrrolidine Ring : Cyclization using bases like sodium hydride or potassium carbonate.

- Introduction of the Pyrazin-2-yloxy Group : Nucleophilic substitution reactions with pyrazinyl halides.

- Final Functionalization : Modifications to enhance biological activity.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. In vitro studies have shown:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous cells).

- Cytotoxicity Assessment : The MTT assay demonstrated that the compound significantly reduces cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells.

For example, compounds structurally similar to this compound have demonstrated IC₅₀ values in the range of 10–50 µM against A549 cells, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial efficacy against multidrug-resistant pathogens:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Results : Certain derivatives exhibited potent antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Potential to inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : Modulation of signaling pathways through interaction with cell surface receptors.

- Gene Expression Modulation : Influence on transcription factors that regulate gene expression .

Case Studies and Research Findings

Several studies have highlighted the promising nature of this compound:

- Anticancer Studies :

- Antimicrobial Studies :

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide, and how is the product characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization and coupling. For example, outlines protocols for analogous pyrrolidine derivatives:

- Step 1 : React pyrrolidine precursors with substituted benzoates using acetic acid as a catalyst (e.g., acetylation of hydrazine derivatives).

- Step 2 : Purify intermediates via recrystallization (e.g., methanol/1,4-dioxane mixtures).

- Characterization : Use 1H/13C NMR (δ 1.2–8.5 ppm for protons, 160–180 ppm for carbonyl carbons), IR (stretching at ~1700 cm⁻¹ for amide bonds), and HPLC (≥95% purity) .

- Structural Confirmation : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and bond lengths (mean C–C = 0.003 Å, R factor = 0.042) .

Basic: How can researchers validate the stereochemical configuration of the cyclohexyl and pyrrolidine moieties?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar compounds (e.g., (1r,4r)-cyclohexyl derivatives in ). Data-to-parameter ratios >13 ensure precision .

- NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents on cyclohexane) .

Advanced: How to design in vivo studies to evaluate this compound’s pharmacokinetics and efficacy?

Methodological Answer:

- Model Selection : Use xenograft models (e.g., NIH3T3/TPR-Met or U-87 MG tumors) for oncological targets, as in .

- Dosing : Administer orally (e.g., 10–100 mg/kg/day) and monitor plasma concentrations via LC-MS.

- Efficacy Metrics : Tumor volume reduction (caliper measurements) and biomarker analysis (Western blot for c-Met phosphorylation) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as in ICReDD’s workflow () .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., off-target effects)?

Methodological Answer:

- Metabolite Profiling : Identify active metabolites via LC-HRMS (e.g., found nonselective metabolites from hydroxyalkyl side chains) .

- Selectivity Assays : Test against kinase panels (e.g., c-Met vs. VEGFR2) using ATP-binding site mutagenesis .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-DAD : Monitor degradation under stress conditions (heat, light, pH).

- TGA/DSC : Determine thermal stability (decomposition >200°C for similar carboxamides in ) .

Advanced: How to conduct structure-activity relationship (SAR) studies on the pyrazine and pyrrolidine subunits?

Methodological Answer:

- Analog Synthesis : Replace pyrazine with pyridine ( ) or modify pyrrolidine’s methyl/oxo groups .

- Bioassays : Measure IC50 in enzyme inhibition (e.g., c-Met kinase) and compare with molecular docking (Autodock Vina) .

Basic: What safety precautions are advised during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves and goggles (irritants in ; H315/H319 hazards) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid in ) .

Advanced: How to evaluate enzyme selectivity using kinetic binding assays?

Methodological Answer:

- SPR/BLI : Measure real-time binding kinetics (ka/kd) to c-Met vs. off-target kinases.

- ITC : Quantify binding enthalpy (ΔH) and entropy (ΔS) for selectivity profiling .

Advanced: What strategies mitigate metabolic instability in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.